5-Chloro-6-vinylpyridin-3-amine
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Overview
Description
5-Chloro-6-vinylpyridin-3-amine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of a chlorine atom at the 5th position and a vinyl group at the 6th position makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-vinylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-vinylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-6-vinylpyridin-3-amine is used as a building block in organic synthesis. It is involved in the preparation of more complex molecules through reactions like the Suzuki–Miyaura coupling .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biological studies. It may exhibit biological activities that are useful in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-6-vinylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 5-Chloro-6-methylpyridin-3-amine
- 5-Chloro-6-ethylpyridin-3-amine
- 5-Chloro-6-propylpyridin-3-amine
Comparison: Compared to similar compounds, 5-Chloro-6-vinylpyridin-3-amine has a unique vinyl group at the 6th position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where the vinyl group can participate in additional reactions .
Properties
Molecular Formula |
C7H7ClN2 |
---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
5-chloro-6-ethenylpyridin-3-amine |
InChI |
InChI=1S/C7H7ClN2/c1-2-7-6(8)3-5(9)4-10-7/h2-4H,1,9H2 |
InChI Key |
PEGQOWAHQUEJIY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
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